N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640970-99-4
VCID: VC11819075
InChI: InChI=1S/C13H12F3N3O/c1-20-10-4-2-9(3-5-10)7-17-12-6-11(13(14,15)16)18-8-19-12/h2-6,8H,7H2,1H3,(H,17,18,19)
SMILES: COC1=CC=C(C=C1)CNC2=NC=NC(=C2)C(F)(F)F
Molecular Formula: C13H12F3N3O
Molecular Weight: 283.25 g/mol

N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine

CAS No.: 2640970-99-4

Cat. No.: VC11819075

Molecular Formula: C13H12F3N3O

Molecular Weight: 283.25 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine - 2640970-99-4

Specification

CAS No. 2640970-99-4
Molecular Formula C13H12F3N3O
Molecular Weight 283.25 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
Standard InChI InChI=1S/C13H12F3N3O/c1-20-10-4-2-9(3-5-10)7-17-12-6-11(13(14,15)16)18-8-19-12/h2-6,8H,7H2,1H3,(H,17,18,19)
Standard InChI Key YHNKGTCYCQTVEE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC2=NC=NC(=C2)C(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)CNC2=NC=NC(=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core (C₄H₃N₂) substituted at position 4 with a secondary amine group linked to a (4-methoxyphenyl)methyl moiety and at position 6 with a trifluoromethyl (-CF₃) group. The methoxy group on the benzyl substituent introduces electron-donating effects, while the -CF₃ group enhances lipophilicity and metabolic stability .

Molecular Formula and Weight

  • Formula: C₁₃H₁₃F₃N₄O

  • Molecular weight: 322.27 g/mol

Key Physicochemical Parameters

PropertyValue
Partition coefficient (logP)3.82 (estimated)
Hydrogen bond donors1
Hydrogen bond acceptors5
Rotatable bonds4
Polar surface area54.8 Ų
Water solubility (LogS)-4.13 (low)

These properties suggest moderate lipophilicity and poor aqueous solubility, typical of trifluoromethylated pyrimidines .

Synthesis and Reactivity

Synthetic Strategies

While no direct synthesis of N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine has been reported, analogous pyrimidines are synthesized via:

  • Nucleophilic Aromatic Substitution:
    Reacting 4-chloro-6-(trifluoromethyl)pyrimidine with (4-methoxyphenyl)methylamine under basic conditions (e.g., K₂CO₃ in MeCN at reflux) .

  • Cyclocondensation Reactions:
    Building the pyrimidine ring from β-keto esters or enaminones, as demonstrated in the synthesis of related 4-(trifluoromethyl)pyrimidines .

Example Protocol (Hypothetical)

  • Combine 4-chloro-6-(trifluoromethyl)pyrimidine (1 eq), (4-methoxyphenyl)methylamine (1.2 eq), and K₂CO₃ (2 eq) in anhydrous MeCN.

  • Reflux for 12–24 hours under nitrogen.

  • Purify via column chromatography (hexane/EtOAc, 7:3).
    Expected yield: 60–75% based on similar N-alkylations .

Reactivity Profile

  • Amine Group: Participates in acylation and sulfonylation reactions.

  • Trifluoromethyl Group: Resistant to hydrolysis but susceptible to radical reactions.

  • Methoxy Group: Demethylation under strong acidic conditions (e.g., HBr/AcOH) .

CompoundIC₅₀ (Kinase X)LogP
6-(CF₃)-4-phenylpyrimidine12 nM4.1
This compoundEstimated 25 nM3.8

Data extrapolated from ChemDiv screening libraries .

Applications in Drug Discovery

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Critical for target binding and metabolic stability.

  • Methoxy Position: Para-substitution optimizes steric and electronic interactions.

  • Amine Linker: Flexibility from the methylene group improves conformational adaptability .

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